Cas no 151391-67-2 (Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI))
![Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI) structure](https://it.kuujia.com/scimg/cas/151391-67-2x500.png)
151391-67-2 structure
Nome del prodotto:Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI)
Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI)
- Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethyles...
- ethyl N-[10-(3-morpholin-4-ylpropanoyl)-5,5-dioxophenothiazin-2-yl]carbamate
- ethyl [10-(3-morpholin-4-ylpropanoyl)-5,5-dioxido-10H-phenothiazin-2-yl]carbamate
- moricizine sulfone
- Carbamic acid, (10-(3-(4-morpholinyl)-1-oxopropyl)-5,5-dioxdo-10H-phen othiazin-2-yl)-, ethyl ester
- Carbamic acid, (10-(3-(4-morpholinyl)-1-oxopropyl)-5,5-dioxdo-10H-phenothiazin-2-yl)-, ethyl ester
- Carbamic acid, (10-(3-(4-morpholinyl)-1-oxopropyl)-10H-phenothiazin-2-yl)-, ethyl ester, S,S-dioxide
- 151391-67-2
- Ethyl (10-(3-(4-morpholinyl)-1-oxopropyl)-5,5-dioxdo-10H-phenothiazin-2-yl)carbamate
- Moricizine sulphone
- DTXSID40164776
- CHEBI:187654
-
- Inchi: InChI=1S/C22H25N3O6S/c1-2-31-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)32(20,28)29)21(26)9-10-24-11-13-30-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)
- Chiave InChI: JGBQVBXTCBGQLU-UHFFFAOYSA-N
- Sorrisi: CCOC(NC1C=CC2S(C3=CC=CC=C3N(C(CCN3CCOCC3)=O)C=2C=1)(=O)=O)=O
Proprietà calcolate
- Massa esatta: 459.14640670g/mol
- Massa monoisotopica: 459.14640670g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 32
- Conta legami ruotabili: 6
- Complessità: 779
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 114Ų
Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI) Letteratura correlata
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
151391-67-2 (Carbamic acid,[10-[3-(4-morpholinyl)-1-oxopropyl]-5,5-dioxido-10H-phenothiazin-2-yl]-, ethylester (9CI)) Prodotti correlati
- 282523-36-8(5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde)
- 57817-83-1(N6,O2'-Dimethyladenosine)
- 89042-13-7(2-(3-Chloro-phenyl)-ethylamine hydrochloride)
- 1805612-19-4(3-(Chloromethyl)-4-(difluoromethyl)-2-iodopyridine-6-acetic acid)
- 2375943-90-9((3-Formyl-2,4-dimethoxyphenyl)boronic acid)
- 869866-77-3([(4-Chloro-3-nitrophenyl)carbamoyl](phenyl)methyl 2-chloropyridine-3-carboxylate)
- 52131-82-5(9-(Oxiran-2-ylmethyl)-9H-carbazole)
- 1695421-31-8(5-formyl-2-(1H-imidazol-1-yl)benzonitrile)
- 953721-19-2(4-methoxy-3-(pyridin-3-ylmethoxy)aniline)
- 1859934-98-7(4-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-2-one)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
